3-(Aminomethyl)-1H-Indazol

Übersicht

Beschreibung

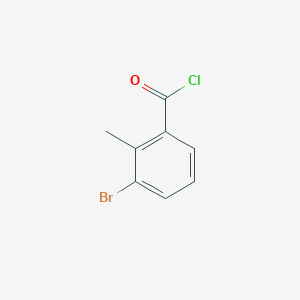

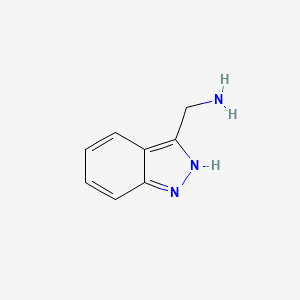

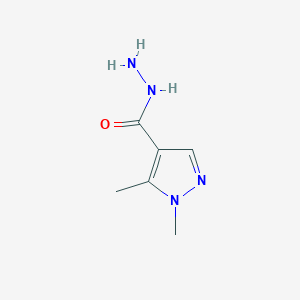

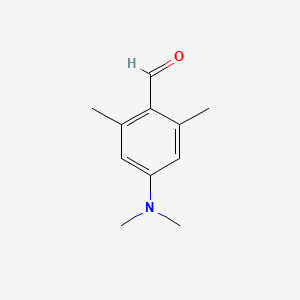

3-(Aminomethyl)-1H-indazole is a useful research compound. Its molecular formula is C8H9N3 and its molecular weight is 147.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(Aminomethyl)-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Aminomethyl)-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie: BACE1-Inhibitoren

3-(Aminomethyl)-1H-Indazol: wird bei der Entwicklung von BACE1-Inhibitoren verwendet. BACE1 oder β-Sekretase, ein Enzym, das am Amyloid-Vorläuferprotein angreift, ist ein wichtiges Enzym bei der Bildung von Amyloid-β-Peptid, das mit der Alzheimer-Krankheit in Verbindung gebracht wird. Das Indazol-Gerüst dient als Kernstruktur bei der Entwicklung nicht-peptidischer Inhibitoren und nutzt seine Fähigkeit, den Übergangszustand von Substraten nachzuahmen .

Krebsforschung

Indazol-Derivate, einschließlich This compound, werden wegen ihrer Antikrebsaktivität untersucht. Sie werden auf ihr Potenzial untersucht, Apoptose zu induzieren und die Proliferation von Krebszellen zu hemmen. Die Forschung konzentriert sich auf verschiedene Krebsarten, darunter Brust-, Magen- und Darmkrebs, wobei die einzigartigen Eigenschaften von Indazol-Verbindungen genutzt werden .

Organobor-Chemie

Die borhaltigen Verbindungen, die mit This compound verwandt sind, finden Anwendung in der Organobor-Chemie. Diese Verbindungen weisen einen einzigartigen Elektronenmangel und Koordinationsvermögen auf, was sie für den Einsatz in Pharmazeutika, Energieforschung, Materialwissenschaften und Biowissenschaften geeignet macht .

Suzuki-Miyaura-Reaktionen

In der Synthesechemie werden This compound und seine Derivate als Zwischenprodukte in Suzuki-Miyaura-Reaktionen eingesetzt. Diese Kreuzkupplungsreaktion ist entscheidend für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen, ein grundlegender Schritt bei der Synthese verschiedener organischer Verbindungen .

Katalysator für Amidierung und Veresterung

This compound: ist als Katalysator an der Amidierung und Veresterung von Carbonsäuren beteiligt. Diese Reaktionen sind wichtig für die Modifizierung der Eigenschaften organischer Moleküle, was für die Entwicklung von Medikamenten und die Synthese von Spezialchemikalien entscheidend ist .

Studien zum Signaltransduktionsmechanismus

Die Verbindung wird verwendet, um Signaltransduktionsmechanismen in Opioidrezeptoren zu untersuchen. Forscher haben einen detaillierten Mechanismus vorgeschlagen, der This compound-Derivate beinhaltet, der für das Verständnis der Rezeptoraktivierung und die Entwicklung gezielter Therapien von Bedeutung ist .

Wirkmechanismus

Target of Action

3-(Aminomethyl)-1H-indazole is a complex organic compound that belongs to the class of organic compounds known as phenylmethylamines It’s worth noting that similar compounds have been found to target bacterial membranes , which could potentially be a target for 3-(Aminomethyl)-1H-indazole as well.

Mode of Action

It’s known that amines, a functional group present in this compound, can interact with various biological targets through hydrogen bonding, electrostatic interactions, and van der waals forces . These interactions can lead to changes in the target’s function, potentially leading to the observed biological effects.

Biochemical Pathways

For instance, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 3-(Aminomethyl)-1H-indazole could potentially interact with a wide range of biochemical pathways.

Pharmacokinetics

It’s known that the adme properties of a compound are affected by its physicochemical properties, as well as other factors such as human behavior (eg, food and drug intake) and genetics .

Result of Action

It’s known that similar compounds can have a wide range of effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

It’s known that various environmental factors, such as temperature, ph, and the presence of other substances, can influence the action of similar compounds .

Biochemische Analyse

Biochemical Properties

3-(Aminomethyl)-1H-indazole plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with aminomethyltransferase, an enzyme involved in the glycine cleavage system . This interaction is essential for the proper functioning of the enzyme, facilitating the transfer of aminomethyl groups in metabolic pathways. Additionally, 3-(Aminomethyl)-1H-indazole can form complexes with certain proteins, affecting their stability and activity .

Cellular Effects

The effects of 3-(Aminomethyl)-1H-indazole on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3-(Aminomethyl)-1H-indazole has been shown to affect the expression of genes involved in oxidative stress responses, thereby altering the cellular redox state . It also impacts cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolic flux and energy production .

Molecular Mechanism

At the molecular level, 3-(Aminomethyl)-1H-indazole exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and proteins, altering their activity and function. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, 3-(Aminomethyl)-1H-indazole can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The effects of 3-(Aminomethyl)-1H-indazole can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(Aminomethyl)-1H-indazole is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to 3-(Aminomethyl)-1H-indazole in in vitro and in vivo studies has revealed potential effects on cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of 3-(Aminomethyl)-1H-indazole vary with different dosages in animal models. At low doses, it can have beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, 3-(Aminomethyl)-1H-indazole can exhibit toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which 3-(Aminomethyl)-1H-indazole exerts its optimal effects without causing toxicity .

Metabolic Pathways

3-(Aminomethyl)-1H-indazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. It plays a role in the glycine cleavage system, where it facilitates the transfer of aminomethyl groups, contributing to the overall metabolic flux . Additionally, 3-(Aminomethyl)-1H-indazole can influence the levels of certain metabolites, affecting the balance of metabolic pathways and energy production .

Transport and Distribution

The transport and distribution of 3-(Aminomethyl)-1H-indazole within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes via active transport mechanisms, involving specific transporters that recognize and bind to 3-(Aminomethyl)-1H-indazole . Once inside the cell, it can interact with binding proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of 3-(Aminomethyl)-1H-indazole within cells can influence its biological activity and function .

Subcellular Localization

The subcellular localization of 3-(Aminomethyl)-1H-indazole is crucial for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 3-(Aminomethyl)-1H-indazole can be localized to the mitochondria, where it influences mitochondrial function and energy production . Its localization to other organelles, such as the endoplasmic reticulum or nucleus, can also affect its activity and interactions with other biomolecules .

Eigenschaften

IUPAC Name |

2H-indazol-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c9-5-8-6-3-1-2-4-7(6)10-11-8/h1-4H,5,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMIODCDIPHWWQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60598771 | |

| Record name | 1-(2H-Indazol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

806640-37-9 | |

| Record name | 1-(2H-Indazol-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1286545.png)

![1-[(4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1286554.png)

![Benzyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1286584.png)